molecular formula C11H8ClN3O B372845 N-(6-chloro-4-pyrimidinyl)benzamide

N-(6-chloro-4-pyrimidinyl)benzamide

Cat. No.: B372845
M. Wt: 233.65g/mol
InChI Key: DVGDEXBOHJQOCT-UHFFFAOYSA-N
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Description

N-(6-chloro-4-pyrimidinyl)benzamide is a chemical compound of interest in scientific research, particularly as a synthetic intermediate. This benzamide derivative features a chloropyrimidine ring, a structure known to be a versatile scaffold in medicinal and agrochemical research. Compounds within the chloropyrimidine class are frequently employed as key precursors in the synthesis of more complex molecules due to the reactivity of the chlorine atom, which allows for further functionalization via nucleophilic aromatic substitution. This structural motif is commonly investigated for its potential biological activity. Research into analogous chloropyrimidine and benzamide compounds has indicated potential applications in the development of antimicrobial agents, given that similar molecular frameworks have shown significant activity in biological evaluations . The presence of the benzamide group also suggests potential for protein-binding interactions, making it a candidate for use in pharmaceutical chemistry programs aimed at discovering new enzyme inhibitors or receptor modulators. Researchers utilize this compound strictly as a building block for the synthesis of heterocyclic compounds, such as pyrimidines and purines, which are core structures in many approved drugs . It serves as a valuable reagent for constructing molecular libraries for high-throughput screening in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65g/mol

IUPAC Name

N-(6-chloropyrimidin-4-yl)benzamide

InChI

InChI=1S/C11H8ClN3O/c12-9-6-10(14-7-13-9)15-11(16)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,16)

InChI Key

DVGDEXBOHJQOCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=NC=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=NC=N2)Cl

solubility

34.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

HAT Modulatory Activity

Benzamide derivatives with halogenated aromatic substituents have shown significant HAT inhibitory or activating properties:

  • CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : This compound activates p300 HAT activity, contrasting with anacardic acid-derived inhibitors. The 4-chloro-3-trifluoromethylphenyl group and long alkyl chain enhance cell permeability and target binding .
  • Pyridin-4-yl benzamides (Compounds 4 and 5): These derivatives exhibit HAT inhibition comparable to garcinol in HeLa cells, with IC₅₀ values in the low micromolar range. The pyridine ring likely facilitates π-π interactions with enzyme active sites .

Key Structural Insight : The position and electronegativity of halogen substituents (e.g., chlorine in N-(6-chloro-4-pyrimidinyl)benzamide vs. trifluoromethyl in CTPB) critically influence HAT modulation. Pyrimidine rings may offer enhanced rigidity and hydrogen-bonding capacity compared to pyridine or phenyl groups .

Antimicrobial Activity

Chlorinated benzamides demonstrate potent antimicrobial effects:

  • Compound4 (N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungal strains (MIC: 16 µg/mL). The azetidinone ring and dual chloro substituents enhance membrane penetration .
  • LMM5 and LMM11 : Sulfamoyl-substituted benzamides show antifungal activity against Candida spp., though with lower potency than fluconazole (MIC: 32–64 µg/mL vs. 4 µg/mL) .

Comparison with this compound: The chloro-pyrimidinyl group may improve target specificity compared to azetidinone derivatives, but the absence of sulfamoyl or azetidinone moieties could reduce broad-spectrum efficacy .

Antioxidant Activity

Thiourea-linked benzamides with electron-donating groups show notable antioxidant effects:

  • A8 (N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide): Achieves 86.6% inhibition in a CCl₄-induced oxidative stress model, attributed to the 4-hydroxyphenyl group’s radical-scavenging ability .
  • H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide): Shows 87.7% inhibition, highlighting the role of methoxy substituents in stabilizing free radicals .

Data Tables

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological Activity Key Findings Reference
This compound 6-Chloro-pyrimidinyl Hypothetical (anticancer) Structural analog of HAT modulators -
CTPB 4-Chloro-3-CF₃, ethoxy, pentadecyl HAT activation Activates p300 in HeLa cells
Compound4 () Dual chloro, azetidinone Antimicrobial MIC: 8 µg/mL (bacteria), 16 µg/mL (fungi)
A8 () 4-Hydroxyphenyl, thiourea Antioxidant 86.6% inhibition in CCl₄ model

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward route involves reacting 4-amino-6-chloropyrimidine with benzoyl chloride or its derivatives. This nucleophilic acyl substitution proceeds via activation of the carboxylic acid group, typically using coupling agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, POCl₃ converts benzoic acid into benzoyl chloride in situ, which then reacts with the pyrimidine amine (Fig. 1).

Reaction Conditions:

  • Solvent System: Mixed solvents (e.g., THF:ethyl acetate, 1:1 v/v) enhance solubility and reaction homogeneity.

  • Temperature: 0–5°C during benzoyl chloride formation, followed by gradual warming to room temperature.

  • Yield: 85–89% with >98.5% purity when using POCl₃ activation.

Purification and Byproduct Management

Phosphorous salt impurities from POCl₃ necessitate sequential washes with dilute HCl (2–5% w/v), sodium bicarbonate (2–5% w/v), and saturated NaCl. Crystallization from ethanol or ethyl acetate yields chromatographically pure product.

Activated Benzoic Acid Approach

One-Pot Synthesis Using Phosphorus Oxychloride

This method avoids isolated benzoyl chloride, reducing toxicity and handling risks. Benzoic acid is activated directly with POCl₃ in a mixed solvent, followed by aminolysis with 4-amino-6-chloropyrimidine (Scheme 1).

Key Steps:

  • Activation: Benzoic acid + POCl₃ → Benzoyl intermediate.

  • Aminolysis: Intermediate + 4-amino-6-chloropyrimidine → Target compound.

Advantages:

  • Eliminates benzoyl chloride isolation, improving safety.

  • Solvent recovery rates >80%, aligning with green chemistry principles.

Multi-Step Synthesis via Curtius Rearrangement

Intermediate Formation and Deprotection

A patent-pending method employs a Curtius rearrangement to generate tert-butyl carbamate intermediates, which are deprotected to yield free amines for subsequent benzoylation (Scheme 2). For example:

  • Curtius Rearrangement: Formula I → tert-butyl carbamate (15) using diphenylphosphoryl azide (DPPA).

  • Deprotection: TFA-mediated cleavage of tert-butyl group → Formula III.

  • Benzoylation: Formula III + Benzoyl chloride → N-(6-Chloro-4-pyrimidinyl)benzamide.

Challenges:

  • Phosphorous salt contamination reduces isolated yields to ~60%.

  • Requires HPLC monitoring for reaction completion.

Comparative Analysis of Synthetic Methods

Parameter Direct Acylation Activated Acid Curtius Route
Yield85–89%86–88%60%
Purity>98.5%>98.5%~95%
Reaction Time4–6 h3–5 h12–20 h
ScalabilityHighHighModerate
Key LimitationPOCl₃ handlingSolvent recoveryLow yield

Table 1. Performance metrics of primary synthesis routes.

Optimization Strategies and Yield Enhancement

Solvent Engineering

Mixed solvents (THF:ethyl acetate) improve reagent miscibility and product solubility, reducing side reactions. For example, a 1:3 THF:ethyl acetate ratio increases yield by 12% compared to pure THF.

Catalytic Additives

Piperidine (1–2 mol%) accelerates acylation by deprotonating the amine, enhancing nucleophilicity. This reduces reaction time from 6 h to 3 h while maintaining yields >85%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

POCl₃ is preferred over SOCl₂ due to lower cost ($0.45/g vs. $1.20/g) and higher atom economy (83% vs. 65%).

Waste Management

Phosphorous byproducts (e.g., H₃PO₄) are neutralized with Ca(OH)₂, generating calcium phosphate fertilizer—a value-added co-product .

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